![molecular formula C21H19N3O2S B2896507 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951551-72-7](/img/structure/B2896507.png)
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole. Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Anti-inflammatory Potential
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives demonstrate significant anti-inflammatory properties. This is evident from studies showing that related compounds, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, inhibit in vitro neutrophil activation, which includes processes like locomotion, superoxide generation, and lysozyme degranulation triggered by agonists. These functions are crucial in the body's inflammatory response, and the ability of these compounds to inhibit them suggests their potential as anti-inflammatory agents (Andreani et al., 2000).
Immunological Effects
Compounds in the same family as this compound have been studied for their immunological effects. Specifically, imidazo[2,1-b]thiazole derivatives have shown the capacity to modulate the expression of CD2 receptors on human T trypsinized lymphocytes. This modulation suggests these compounds could play a role in influencing immune responses, which has implications for conditions where the immune system is a key factor (Harraga et al., 1994).
Antimicrobial Properties
The imidazo[2,1-b]thiazole framework, as found in this compound, has been associated with antimicrobial activities. Research on similar structures has revealed that some derivatives possess significant antibacterial and antifungal activities, assessed through microbroth dilution techniques. These findings indicate the potential utility of these compounds in combating microbial infections (Güzeldemirci & Küçükbasmacı, 2010).
Anti-Tuberculosis Activity
Derivatives of imidazo[2,1-b]thiazole have shown potential in the treatment of tuberculosis. A study on nano-MgO and ionic liquid-catalyzed synthesis of adamantyl-imidazolo-thiadiazoles, structurally related to this compound, revealed potent inhibitory activity against Mycobacterium tuberculosis. This suggests a promising avenue for developing new anti-TB agents targeting specific pathways in the tuberculosis bacterium (Anusha et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to exhibit antimicrobial activity against various microorganisms, including staphylococcus aureus, klebsiella, and candida albicans . These compounds may interact with key proteins or enzymes in these organisms, disrupting their normal functions and leading to their inhibition or death.
Mode of Action
It’s known that similar compounds can inhibit the growth of various microorganisms . The compound may interact with its targets, leading to changes in their normal functions and ultimately inhibiting their growth or causing their death.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death.
Result of Action
The result of the action of this compound is the inhibition or death of the targeted microorganisms . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in these organisms.
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-5-4-6-16(11-13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-7-9-17(26-3)10-8-15/h4-12H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXSSPLMAGBEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)
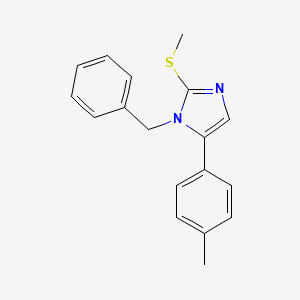
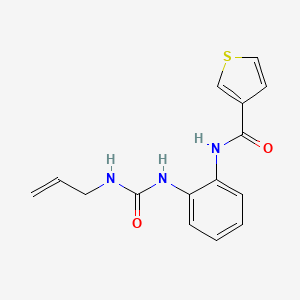
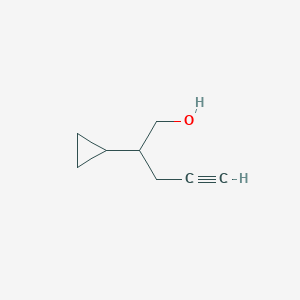
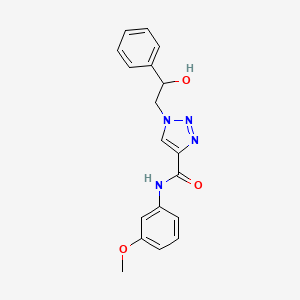
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
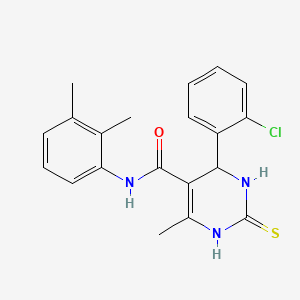
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
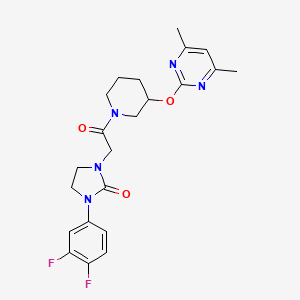
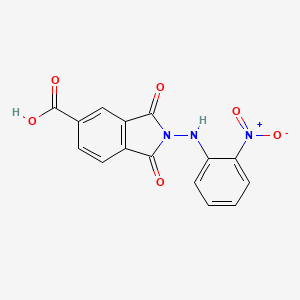

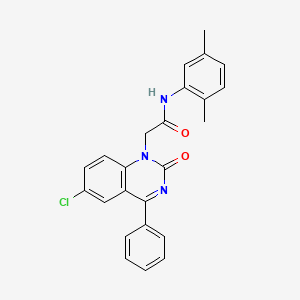
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)
